Fluconazole N-Oxide
Description
Systematic IUPAC Naming Conventions
The systematic name for Fluconazole (B54011) N-Oxide, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-({2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl})-1H-1,2,4-triazole 4-oxide . veeprho.com This formal nomenclature precisely describes the molecular structure, identifying all functional groups and their positions on the parent molecule. Other names found in chemical literature and databases include 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol N-oxide. allmpus.com The compound is also commonly referred to by synonyms such as Fluconazole mono-N-Oxide. veeprho.comcymitquimica.com
Structural Elucidation and Isomeric Considerations
Isomerism is an important consideration for a molecule with the complexity of Fluconazole N-Oxide. The N-oxide functional group can theoretically be located on different nitrogen atoms within the triazole rings. The IUPAC name specifies the oxide on the 4-position of one of the 1,2,4-triazole (B32235) rings. The potential for stereoisomerism also exists due to the chiral carbon atom at the second position of the propane (B168953) backbone, which is bonded to the hydroxyl group, the difluorophenyl group, and the two triazole-methyl substituents. As with its parent compound, fluconazole, this would suggest the possibility of enantiomers. However, detailed studies on the specific isomeric forms of this compound and their distinct properties are not extensively reported in publicly available literature.
Relationship to Parent Compound: Fluconazole
This compound is a metabolite of fluconazole, a widely used triazole antifungal drug. This metabolic transformation involves the oxidation of one of the nitrogen atoms on a triazole ring of the fluconazole molecule to form an N-oxide. This process primarily occurs in the liver.
The core chemical scaffold of this compound is identical to that of fluconazole, with the only difference being the addition of an oxygen atom to one of the triazole rings. This seemingly minor modification results in changes to the molecule's physicochemical properties, such as its polarity, solubility, and potential biological activity.
| Property | This compound | Fluconazole |
|---|---|---|
| Chemical Formula | C₁₃H₁₂F₂N₆O₂ cymitquimica.com | C₁₃H₁₂F₂N₆O |
| Molecular Weight | 322.27 g/mol allmpus.comcymitquimica.com | 306.27 g/mol |
| IUPAC Name | 1-({2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl})-1H-1,2,4-triazole 4-oxide veeprho.com | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |
| CAS Number | 1997296-62-4 allmpus.comcymitquimica.com | 86386-73-4 simsonpharma.com |
Properties
Molecular Formula |
C₁₃H₁₂F₂N₆O₂ |
|---|---|
Molecular Weight |
322.27 |
Synonyms |
Fluconazole mono-N-Oxide |
Origin of Product |
United States |
Detailed Research Findings
Research concerning Fluconazole (B54011) N-Oxide has primarily focused on its role as a metabolite of fluconazole. Studies have identified it as one of the main transformation products of fluconazole in vivo. The formation of the N-oxide is a common metabolic pathway for compounds containing nitrogen heterocyclic rings. While the biological activity of Fluconazole N-Oxide is not as extensively studied as that of its parent drug, its characterization is crucial for understanding the complete pharmacokinetic and metabolic profile of fluconazole.
Formation and Biotransformation Pathways of Fluconazole N Oxide
Chemical Oxidation Processes Leading to N-Oxide Formation
The chemical synthesis of N-oxides from tertiary amines or nitrogen-containing aromatic heterocycles is a well-established process in organic chemistry. nih.gov These methods typically involve the use of an oxidizing agent to deliver an oxygen atom to the nucleophilic nitrogen center. nih.gov
Common oxidizing agents used for N-oxidation include:
Peroxyacids: Agents like meta-chloroperoxybenzoic acid (mCPBA) are effective for oxidizing nitrogen heterocycles. nih.gov
Hydrogen Peroxide (H₂O₂): This can be used alone or in combination with catalysts or mediators, such as carbon dioxide, to form a more potent oxidant, peroxymonocarbonate. nih.gov
Other Peroxides and Reagents: Sodium perborate (B1237305) in acetic acid and sodium percarbonate are also effective reagents for the N-oxidation of various nitrogen-containing compounds. organic-chemistry.org
While specific synthesis routes for Fluconazole (B54011) N-Oxide are proprietary, the general principles of N-oxidation apply. The process would involve reacting fluconazole with a suitable oxidizing agent under controlled conditions to selectively oxidize one of the nitrogen atoms on a triazole ring. nih.govorganic-chemistry.org The chemical name for Fluconazole N-Oxide is 1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazole 4-oxide. simsonpharma.com
In Vitro Enzymatic N-Oxidation Mechanisms (e.g., Cytochrome P450 Involvement)
In biological systems, the formation of N-oxide metabolites is primarily an enzymatic process. drugbank.com For many drugs, this biotransformation is catalyzed by two main superfamilies of enzymes located in the liver and other tissues: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system. mdpi.comduke.edu
Research indicates that the N-oxidation of azole antifungals is mediated by these enzyme systems. For the structurally related drug voriconazole (B182144), N-oxidation is the major metabolic pathway, and it is catalyzed predominantly by CYP2C19 and CYP3A4, with a minor role for CYP2C9. nih.govasm.org Studies with recombinant human FMOs have also demonstrated their capability to catalyze the N-oxygenation of various compounds, and they are known to contribute to the metabolism of drugs containing nitrogen atoms. duke.edunih.govrsc.org Specifically for voriconazole, FMO1 and FMO3 have been shown to catalyze its N-oxidation. duke.edu Given the structural similarities and shared metabolic pathways with other azoles, it is evident that CYP and potentially FMO enzymes are responsible for the enzymatic formation of this compound. One study has suggested that the formation of the N-oxide metabolite of fluconazole is apparently catalyzed by CYP3A4. researchgate.net
Table 1: Enzymes Involved in Azole Antifungal N-Oxidation
| Enzyme Family | Specific Isoform(s) | Role in N-Oxidation of Azoles |
|---|---|---|
| Cytochrome P450 (CYP) | CYP2C19 | Major enzyme in voriconazole N-oxidation. nih.govasm.org Fluconazole is a potent inhibitor of this enzyme. nih.gov |
| CYP3A4 | Involved in voriconazole N-oxidation. nih.govasm.org Implicated in this compound formation. researchgate.net | |
| CYP2C9 | Minor role in voriconazole N-oxidation. asm.org Fluconazole is a moderate inhibitor of this enzyme. nih.gov | |
| Flavin-containing Monooxygenase (FMO) | FMO1, FMO3 | Catalyze N-oxidation of voriconazole. duke.edu Known to metabolize various nitrogen-containing drugs. rsc.org |
Non-Enzymatic Biotransformation Routes
Non-enzymatic reactions can occur in biological systems, often driven by reactive chemical species and physiological conditions, but they are generally less specific than enzyme-catalyzed reactions. While fluconazole is not expected to undergo hydrolysis under typical environmental conditions, other non-enzymatic processes could theoretically occur in the body. nih.gov However, there is currently no specific evidence in the reviewed literature to suggest that this compound is formed through a significant non-enzymatic biotransformation route in vivo. The primary pathway for its formation is considered to be enzymatic metabolism. drugbank.comresearchgate.net
Advanced Analytical Characterization and Quantification of Fluconazole N Oxide
Chromatographic Techniques for Separation and Detection
Chromatography is fundamental to the analysis of fluconazole (B54011) and its metabolites, providing the necessary separation from complex biological matrices prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely established method for the analysis of fluconazole in pharmaceutical formulations and biological samples. researchgate.netijrpr.com While specific methods focusing solely on Fluconazole N-Oxide are not extensively detailed in the literature, the methods developed for fluconazole provide a foundation. These methods are typically validated according to regulatory guidelines (e.g., ICH, FDA) to ensure accuracy, precision, specificity, and linearity. researchgate.netmdpi.com
A common approach involves reversed-phase chromatography using a C18 column. researchgate.netijbpas.com Isocratic elution with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer) is frequently employed. researchgate.netijbpas.com Detection is often performed using a UV detector at a wavelength of approximately 260 nm. researchgate.netijrpr.com For instance, a validated stability-indicating HPLC method for fluconazole and its related compounds utilized a C18 column with a mobile phase of methanol and water (40:60, v/v). researchgate.net The validation of such methods confirms linearity over a specific concentration range, with high accuracy and precision. researchgate.net The lower limit of quantification (LLOQ) for fluconazole in these methods can be as low as 0.05 µg/mL. ijrpr.com
Table 1: Example HPLC Method Parameters for Fluconazole Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | SunFire C18 (250 × 4.5 mm, 5 µm) | researchgate.net |
| Mobile Phase | Methanol : Water (70 : 30, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netijbpas.com |
| Detection | UV at 260 nm | researchgate.netijrpr.com |
| Linearity Range | 0.05-0.15 mg/mL | researchgate.net |
| Accuracy | 99.3% | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much shorter run times. UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for the highly sensitive and selective quantification of multiple analytes simultaneously. nih.govresearchgate.net
Several multiplex UPLC-MS/MS methods have been developed to quantify a panel of antifungal drugs, including fluconazole, alongside metabolites of other azoles, such as voriconazole-N-oxide. nih.govresearchgate.net These methods demonstrate the capability of UPLC to effectively separate a parent drug from its N-oxide metabolite in a single, rapid analytical run, often under 7 minutes. nih.gov A typical UPLC method uses a sub-2 µm particle column, like an ACQUITY UPLC BEH C18, and a gradient elution with a mobile phase of water and acetonitrile (B52724) containing a modifier like formic acid. researchgate.netwaters.com The application of UPLC-MS/MS allows for precise quantification at very low levels, with LLOQs for some azole N-oxides reported as low as 0.0375 µg/mL. waters.com These established methods for related compounds serve as a direct template for the specific analysis of this compound.
Mass Spectrometric Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of metabolites like this compound. It provides molecular weight information and fragmentation patterns that act as a molecular fingerprint.
When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for quantifying drugs and their metabolites in complex matrices like plasma. nih.govfrontiersin.org In MS/MS analysis, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. waters.com
For fluconazole, the MRM transition of m/z 307.1→238.2 has been used for quantification. frontiersin.org While specific transitions for this compound are not published, methods for the analogous Voriconazole (B182144) N-Oxide are well-documented and demonstrate the analytical principle. nih.govwaters.com These methods use deuterated internal standards to ensure high accuracy and precision. nih.govresearchgate.net The development of a multiplex UPLC-MS/MS assay capable of quantifying six antifungals and two metabolites, including voriconazole-N-oxide, highlights the robustness of this technique for metabolic studies. nih.govresearchgate.net
Table 2: Example MRM Transitions for Fluconazole and a Related N-Oxide Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
|---|---|---|---|---|
| Fluconazole | 307.1 | 238.2 | ESI+ | frontiersin.org |
| Voriconazole-N-Oxide | 366.1 | 297.1 | ESI+ | waters.com |
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with a mass error of less than 5 ppm. unifr.ch This capability allows for the confident determination of the elemental composition of an unknown compound, making it a powerful tool for identifying novel metabolites. unifr.chacs.org
A study comparing HRMS (Exactive-MS) with triple quadrupole MS (TQ-MS) for the analysis of 17 drugs, including fluconazole and voriconazole-N-oxide, found that HRMS delivered comparable specificity, precision, accuracy, and sensitivity. unifr.ch A key advantage of HRMS is that it can operate in full-scan mode, collecting data on all ions present in a sample, which allows for retrospective data analysis and the identification of unexpected metabolites without prior optimization of fragmentation parameters. unifr.ch HRMS has also been used to identify the environmental transformation products of fluconazole, demonstrating its utility in detecting and characterizing structurally related derivatives. acs.org
Spectroscopic Characterization Techniques
While chromatographic and mass spectrometric methods are primary tools for separation and quantification, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the unambiguous structural confirmation of a synthesized standard or an isolated metabolite.
Although specific spectroscopic data for pure this compound is not widely available, analysis of the parent compound, fluconazole, and its other degradation products provides insight into the expected spectral features. researchgate.netresearchgate.net The IR spectrum of fluconazole shows characteristic peaks for its functional groups, including C-F stretching and bands related to the triazole rings. mjbas.com Upon oxidation to an N-oxide, changes in the IR spectrum would be expected, particularly in the region associated with N-O stretching vibrations. conicet.gov.ar Similarly, the ¹H NMR spectrum of fluconazole has been thoroughly analyzed. researchgate.net The formation of an N-oxide would induce chemical shift changes for the protons near the oxidized nitrogen atom in the triazole ring, providing clear evidence of the structural modification. Studies on the oxidative degradation products of fluconazole have used IR spectroscopy to confirm changes, such as the appearance of a broad peak for an OH stretch, which distinguishes the degradant from the parent drug. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure, particularly the position of the N-oxidation on one of the triazole rings.
Detailed Research Findings: The structural confirmation of this compound relies on comparing its NMR spectra with that of the parent Fluconazole. In the ¹H NMR spectrum, the formation of the N-oxide bond deshields the adjacent protons on the triazole ring, leading to a downfield shift of their signals compared to the non-oxidized triazole ring and the corresponding protons in Fluconazole. Similarly, in the ¹³C NMR spectrum, the carbon atoms bonded to the oxidized nitrogen atom experience a characteristic shift. While detailed spectral assignments are found in proprietary reference standard documentation, the general approach is well-established for identifying such process-related impurities and metabolites conicet.gov.arresearchgate.net. Specialized suppliers of pharmaceutical impurities provide reference standards for this compound, along with comprehensive analytical data including ¹H NMR and ¹³C NMR spectra, which are essential for unequivocal identification allmpus.com.
Table 1: Conceptual ¹H and ¹³C NMR Data for this compound This table is illustrative, as specific chemical shift values are proprietary to reference standard suppliers.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Structural Information Provided |
|---|---|---|
| ¹H | 7.0 - 9.0 | Signals for protons on the triazole rings. Protons on the oxidized ring are expected to be shifted downfield compared to the non-oxidized ring. |
| ¹H | 6.8 - 7.5 | Signals for protons on the difluorophenyl ring. |
| ¹H | 4.5 - 5.0 | Signals for the methylene (B1212753) (CH₂) protons adjacent to the triazole rings. |
| ¹³C | 140 - 155 | Signals for carbon atoms in the triazole rings. Carbons adjacent to the N-oxide are expected to show significant shifts. |
| ¹³C | 158 - 165 (with C-F coupling) | Signals for fluorinated carbons in the difluorophenyl ring. |
| ¹³C | 70 - 75 | Signal for the quaternary carbon bearing the hydroxyl group. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound and to differentiate it from the parent compound.
Detailed Research Findings: The most significant spectral difference between Fluconazole and its N-oxide derivative in an IR or Raman spectrum is the presence of a band corresponding to the N-O stretching vibration. This vibration typically appears in the 1200-1350 cm⁻¹ region for aromatic N-oxides. The spectrum of the parent Fluconazole is characterized by bands for O-H stretching, C-F stretching, C=N stretching of the triazole ring, and aromatic C-H stretching researchgate.net. The presence of a peak around 1620 cm⁻¹ (C=N) in both the parent drug and its oxidative degradation products confirms the integrity of the triazole ring structure during oxidation researchgate.net. The combination of IR spectroscopy with other methods like mass spectrometry and NMR is often used to characterize unknown impurities isolated during stability studies conicet.gov.arresearchgate.net. Raman spectroscopy is also a valuable technique for analyzing the polymorphic forms of Fluconazole and can be applied to characterize its derivatives acs.orgnih.gov.
Table 2: Key Vibrational Modes for this compound Characterization
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretch | ~3130 | Presence of the hydroxyl group. |
| Aromatic C-H Stretch | ~3000-3100 | Signals from the difluorophenyl and triazole rings. |
| C=N Stretch | ~1620 | Confirms the presence of the triazole ring structure. researchgate.net |
| N-O Stretch | ~1200-1350 | Characteristic peak for the N-oxide functional group; absent in Fluconazole. |
| C-F Stretch | ~1100-1250 | Indicates the presence of the difluorophenyl group. |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a fundamental technique used for the quantitative analysis of Fluconazole and its impurities in various samples. It relies on the principle that the molecule absorbs light in the UV-Vis region due to its electronic transitions.
Detailed Research Findings: Fluconazole exhibits a characteristic UV absorption maximum (λmax) at approximately 260-261 nm, which is utilized for its quantification in pharmaceutical dosage forms and biological fluids researchgate.netrsc.orgresearchgate.net. The N-oxide derivative is also expected to absorb in a similar region due to the preservation of the core chromophoric structures (difluorophenyl and triazole rings). While the λmax for this compound may have a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to the parent drug, it is readily detectable by UV detectors used in liquid chromatography. Derivative spectrophotometry can also be employed to enhance selectivity and resolve the spectra of the parent drug from its degradation products in mixtures researchgate.netresearchgate.net.
Table 3: UV-Vis Absorption Data for Fluconazole
| Compound | Reported λmax (nm) | Solvent/Mobile Phase | Reference |
|---|---|---|---|
| Fluconazole | 260 | Methanol/Water | researchgate.net |
| Fluconazole | 261 | Phosphate-buffered saline (PBS) | rsc.org |
| Fluconazole | 261.6 | Distilled Water | researchgate.net |
| This compound | Not explicitly reported, but detectable by UV | Aqueous/Organic Mixtures | bibliotekanauki.plresearchgate.net |
Impurity Profiling and Quantitative Determination in Complex Matrices
Impurity profiling is critical for ensuring the safety and efficacy of a drug product. This compound is a known human metabolite and a potential oxidative degradation product that must be monitored and quantified in bulk drug substances and finished formulations researchgate.netnih.gov.
Detailed Research Findings: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary techniques for impurity profiling of Fluconazole. bibliotekanauki.pluj.edu.pl. These methods can separate Fluconazole from its process-related impurities and degradation products, including the N-oxide. For instance, a UPLC-MS method was developed to study the oxidative degradation of Fluconazole, where it was separated from three oxidation products bibliotekanauki.pluj.edu.pl. In another study, an HPLC method successfully separated Fluconazole (retention time 5.389 min) from its main oxidative degradation product (retention time 2.729 min) researchgate.net. The quantification of this compound in complex biological matrices like plasma has been demonstrated for analogous drugs like Voriconazole, using LC-MS/MS, which provides high sensitivity and selectivity fu-berlin.de.
Table 4: Example Chromatographic Methods for Fluconazole and its Oxidative Impurities
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| HPLC | C18 | Phosphoric acid 0.5% v/v : Acetonitrile (80:20 v/v) | 1.5 mL/min | UV at 261 nm | researchgate.net |
| UPLC-MS | Not specified | Gradient: Water/formic acid (0.1%) and Acetonitrile/formic acid (0.1%) | 0.3 mL/min | MS/MS | bibliotekanauki.pluj.edu.pl |
| HPLC | SunFire C18 (250 × 4.5 mm, 5 μm) | Methanol : Water (70:30) | 1 mL/min | UV | researchgate.net |
| HPTLC | Silica gel 60 F254 | Butanol : Water : Acetic acid (8:2:1 v/v) | Not applicable | Densitometry at 254 nm | psu.edu |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its degradation products, ensuring that the measured API concentration is not artificially inflated by co-eluting impurities.
Detailed Research Findings: Numerous stability-indicating HPLC and UPLC methods have been developed and validated for Fluconazole. researchgate.netijrpr.com These methods are established by subjecting Fluconazole to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines researchgate.net. Extensive degradation of Fluconazole has been observed specifically under oxidative stress conditions, often leading to the formation of N-oxides and other related substances researchgate.net. A successful SIAM must be able to resolve the Fluconazole peak from all degradation product peaks. For example, an HPLC method using a C18 column with a mobile phase of phosphoric acid and acetonitrile was shown to effectively separate Fluconazole from its primary oxidative degradation product researchgate.net. Similarly, UPLC-MS methods have demonstrated the specificity required to monitor the formation of multiple oxidation products during stress testing, confirming the method's stability-indicating power bibliotekanauki.pluj.edu.pl. The validation of these methods typically includes assessments of specificity, linearity, accuracy, precision, and robustness to ensure their suitability for routine quality control and stability studies researchgate.netijrpr.com.
Chemical Stability and Degradation Kinetics of Fluconazole N Oxide
Oxidative Degradation Studies and Reaction Products
There are no specific studies detailing the oxidative degradation of Fluconazole (B54011) N-Oxide. Research on the parent compound, fluconazole, shows it is susceptible to degradation in oxidative environments, such as with potassium permanganate (B83412) or hydrogen peroxide under thermal stress. bibliotekanauki.plresearchgate.net For other azole antifungals like posaconazole, studies have shown that nitrogen-containing compounds can be degraded into N-oxides in the presence of hydrogen peroxide. sci-hub.se While some research describes the deoxygenation of generic 1,2,3-triazole-N-oxide derivatives back to their triazole form using reducing agents, this represents a reduction process and does not inform on the oxidative breakdown of the N-oxide itself. rsc.orgnih.gov Without dedicated experimental data, the reaction products and kinetic profile of Fluconazole N-Oxide under oxidative stress remain unknown.
Thermal Degradation Profiles and Pathways
Specific thermal degradation profiles and pathways for this compound have not been documented. General studies on other, structurally different azole N-oxides indicate a potential for thermal rearrangements. rsc.org Research on certain energetic materials containing an N-oxide group suggests that this functional group can facilitate and lower the onset temperature of thermal decomposition compared to analogous compounds without the N-oxide. x-mol.net However, this information is not directly transferable to this compound, and its behavior upon heating, including decomposition temperatures and resulting products, has not been experimentally determined.
Photodegradation Mechanisms and Photoreactivity
The photodegradation and photoreactivity of this compound are uncharacterized. In contrast, the N-oxide metabolite of a different triazole antifungal, voriconazole (B182144), is known to be highly photoreactive. Voriconazole N-oxide absorbs UVB light and is converted into a photoproduct that is implicated in photosensitivity reactions. mdpi.comresearchgate.netnih.gov The parent drug, fluconazole, is largely stable against direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm, though it can be degraded under high-energy UV-254 irradiation. nih.govcore.ac.uk This suggests the possibility that the N-oxide metabolite could be more photoreactive than fluconazole itself, but this remains speculative without direct studies on this compound.
Hydrolytic Stability under Varying Conditions
There is no available data concerning the hydrolytic stability of this compound across different pH conditions. The parent compound, fluconazole, is known to be stable against hydrolysis because it lacks functional groups that are susceptible to this degradation pathway under typical environmental conditions. nih.gov Whether the introduction of the N-oxide functional group alters this stability has not been investigated.
Influence of Environmental Factors on Chemical Stability
The influence of specific environmental factors, such as pH, temperature, and the presence of environmental oxidants, on the stability of this compound is not documented in the scientific literature. For related compounds, it is known that factors like pH can significantly affect oxidation rates. sci-hub.se However, without empirical data, it is not possible to detail how these factors would specifically impact the degradation kinetics and stability of this compound.
Computational Chemistry and Theoretical Studies of Fluconazole N Oxide
Quantum Mechanical (QM) Calculations and Electronic Structure Analysis (e.g., DFT, QTAIM)
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure of a molecule, which governs its stability, reactivity, and properties. Density Functional Theory (DFT) is a prominent QM method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is often used to calculate optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies. mdpi.comresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the electron density distribution to characterize chemical bonds and non-covalent interactions within a molecule. researchgate.netnih.gov
For the parent compound, Fluconazole (B54011), DFT calculations have been employed to analyze its molecular structure and stability. researchgate.net These studies involve calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. researchgate.net
Table 1: Theoretical Electronic Properties of Fluconazole (Example Data) This data pertains to the parent compound, Fluconazole, and is presented for illustrative purposes.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.1 eV | Represents the ability to donate an electron. |
| LUMO Energy | -0.9 eV | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | 6.2 eV | Indicates high kinetic stability and low chemical reactivity. |
Source: Based on data from studies on Fluconazole. researchgate.net
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, investigates the different spatial arrangements (conformers) of a molecule and their relative energies. Due to its structural flexibility, Fluconazole can exist in various conformations, which has been explored through computational studies. researchgate.netresearchgate.net
The great conformational flexibility of Fluconazole has been demonstrated in analyses of its various polymorphs in the crystalline state. researchgate.net Computational modeling, often initiated from crystallographic data, helps to understand how the molecule might behave in different environments, such as in solution or at a biological target site. Docking studies, for example, place a ligand into the active site of a protein to predict its binding conformation. In the case of Fluconazole, docking simulations show it binding to the active site of lanosterol (B1674476) 14α-demethylase (CYP51), its target enzyme. researchgate.net
For Fluconazole N-Oxide, a similar conformational analysis would be critical. The introduction of the N-oxide group, which is both polar and a hydrogen bond acceptor, would likely influence the preferred conformations of the molecule. This change could affect its solubility, membrane permeability, and interaction with metabolic enzymes or biological targets. Modeling studies could predict the minimal energy conformation of this compound and how it differs from that of the parent compound. chemrxiv.org
Prediction of Reactivity and Degradation Pathways
Computational methods are invaluable for predicting the reactivity of molecules and elucidating potential degradation pathways. DFT-based reactivity descriptors, derived from HOMO and LUMO energies, can identify the most likely sites for electrophilic or nucleophilic attack. acs.org
This compound is known to be a metabolic product of Fluconazole. nih.govdrugbank.com The metabolism of Fluconazole is relatively limited, with one study identifying two main metabolites in urine: a glucuronidated form and this compound. nih.gov The formation of the N-oxide occurs on one of the triazole rings. nih.gov
Computational studies have been used to explore the degradation of Fluconazole in various environments. For instance, DFT modeling was used to investigate the oxidative degradation of Fluconazole by permanganate (B83412) ions in acidic media. acs.orgacs.org Such models can help propose mechanistic pathways for degradation. acs.org Studies on the indirect photodegradation of Fluconazole have also identified its transformation products, confirming that such processes contribute to its environmental fate. acs.orgnih.gov
A computational investigation into the reactivity of this compound would involve creating a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to metabolic transformation or chemical degradation. acs.org
Intermolecular Interactions and Complexation Studies (e.g., with metal ions, surfaces)
The study of intermolecular interactions is crucial for understanding how a molecule interacts with its environment, including solvents, metal ions, or biological surfaces. Computational chemistry provides powerful tools to model these interactions.
Extensive research has been conducted on the complexation of the parent drug, Fluconazole, with various metal(II) ions, including copper, zinc, iron, and nickel. who.intmdpi.comnih.gov These studies show that Fluconazole acts as a ligand, coordinating with metal ions primarily through the nitrogen atoms of its triazole rings. who.intmdpi.com Theoretical calculations, in conjunction with experimental data, help to confirm the geometry and nature of these metal complexes. who.int For example, the formation of polymeric complexes where Fluconazole molecules bridge metal centers has been observed. mdpi.com
Table 2: Examples of Studied Fluconazole-Metal Complexes This data pertains to the parent compound, Fluconazole.
| Metal Ion | Proposed Complex Structure | Coordination Site |
|---|---|---|
| Copper (Cu(II)) | {[CuCl₂(fcz)₂]·5H₂O}n | Triazole Nitrogen |
| Zinc (Zn(II)) | {[ZnCl₂(fcz)₂]·2C₂H₅OH}n | Triazole Nitrogen |
| Cobalt (Co(II)) | Co(fcz)₂Cl₂ | Triazole Nitrogen |
| Nickel (Ni(II)) | Ni(fcz)₂Cl₂ | Triazole Nitrogen |
Source: Based on data from multiple studies. who.intmdpi.comnih.gov
Furthermore, the interaction of Fluconazole with surfaces has been investigated. A combined experimental and theoretical study on the adsorption of Fluconazole on a mild steel surface revealed that its corrosion-inhibiting properties are due to the formation of a protective film stabilized by hydrogen bonds and electrostatic interactions. researchgate.net
For this compound, the presence of the additional oxygen atom provides another potential site for coordination with metal ions or interaction with surfaces. Computational studies, such as DFT calculations or molecular dynamics simulations, would be essential to predict the structure and stability of potential this compound complexes and to understand how its adsorption characteristics on various surfaces might differ from those of Fluconazole. nih.govresearchgate.net
Environmental Occurrence and Transformation of Fluconazole N Oxide
Detection and Monitoring in Environmental Samples
Environmental Persistence and Mobility Assessment
There is a significant data gap concerning the environmental persistence and mobility of fluconazole (B54011) N-oxide. A Material Safety Data Sheet for the compound explicitly states that no data are available regarding its mobility in soil or its persistence and degradability. cleanchemlab.com The parent compound, fluconazole, is known to be persistent and mobile in aquatic environments, largely due to its resistance to biodegradation and its low octanol-water partitioning ratio. oaepublish.comacs.org However, it cannot be assumed that the N-oxide metabolite shares these exact characteristics without specific investigation. Factors such as polarity and molecular structure, which are altered in the N-oxide form, can significantly influence a compound's environmental behavior. Without dedicated studies, assessing the potential for fluconazole N-oxide to persist in the environment, leach into groundwater, or be transported over distances remains speculative.
Biotic and Abiotic Degradation Pathways in Environmental Systems
Detailed information on the biotic and abiotic degradation pathways of this compound in environmental systems is currently unavailable. cleanchemlab.com Scientific investigations into the environmental fate of fluconazole have identified that the parent compound is highly resistant to biodegradation in conventional wastewater treatment processes and is primarily degraded in surface waters through slow indirect photochemistry. acs.orgnih.gov The two main metabolites of fluconazole, the N-oxide and a glucuronide conjugate, are reported to lack antifungal activity. nih.gov However, the specific processes by which this compound might be broken down, whether through microbial action, hydrolysis, or photolysis, have not been documented. Understanding these pathways is crucial for determining the ultimate environmental fate and potential for accumulation of the compound.
Formation of Secondary Transformation Products
There is no available scientific literature that identifies or discusses the formation of secondary transformation products from the degradation of this compound in the environment. The transformation of parent pharmaceutical compounds can sometimes lead to the formation of new products that may be more persistent or toxic. mdpi.com For fluconazole, indirect photodegradation leads to the formation of persistent products like 1,2,4-triazole (B32235) and 1,2,4-triazole-1-acetic acid. acs.orgnih.gov However, the degradation cascade of this compound itself has not been studied, and therefore, its potential to form further transformation products remains an unaddressed area of research.
Emerging Research Frontiers for Fluconazole N Oxide
Advanced Separation and Detection Technologies
The accurate detection and quantification of Fluconazole (B54011) N-oxide are crucial for metabolic studies, impurity profiling, and environmental monitoring. Researchers have developed sophisticated analytical methods, primarily centered around liquid chromatography coupled with mass spectrometry, to achieve the necessary sensitivity and selectivity.
Detailed Research Findings:
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the foundational separation techniques employed. When coupled with tandem mass spectrometry (MS/MS), these methods provide robust and reliable quantification of Fluconazole N-oxide, even in complex matrices like plasma, serum, and urine. asm.orgnih.gov
Several studies have detailed multiplex UPLC-MS/MS methods capable of simultaneously quantifying fluconazole and its metabolites, including the N-oxide derivative, alongside other antifungal agents. asm.orgnih.gov These methods are characterized by their rapid analysis times, often under 7 minutes, and high sensitivity, with lower limits of quantification (LLOQ) in the range of 0.01 to 0.1 µg/mL for azole compounds. nih.gov The use of deuterated internal standards helps to ensure accuracy and precision. nih.gov
The typical workflow involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using electrospray ionization in positive mode (ESI+). asm.orgwaters.com Specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode ensure the selective detection of this compound and distinguish it from its parent drug and other related compounds. waters.comwaters.com
While LC-MS/MS is the gold standard, other techniques have also been explored. HPLC with ultraviolet (UV) detection is a simpler, more accessible method, though generally less sensitive than mass spectrometry. mdpi.comresearchgate.net The UV detection is typically set at a wavelength of 210 nm. mdpi.comnih.gov Gas-liquid chromatography with nitrogen-selective detection has also been developed for the analysis of fluconazole, demonstrating linearity over a wide concentration range. nih.gov
Table 1: Advanced Analytical Methods for the Detection of Fluconazole and its N-Oxide Metabolite
| Technique | Stationary Phase (Column) | Mobile Phase | Detection Method | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| UPLC-MS/MS | ACQUITY UPLC BEH C18 | Acetonitrile (B52724)/Methanol (B129727) with 0.1% Formic Acid | ESI+ Triple-Quadrupole MS (MRM) | Enables simultaneous quantification of multiple antifungals and metabolites; high sensitivity and selectivity. | asm.orgnih.govwaters.com |
| HPLC-UV | C18 or Synergi 4 µm Polar-RP 80 Å | Acetonitrile and Phosphate (B84403)/Acetate Buffer | UV Absorbance at 210 nm or 260 nm | A robust and accessible method, suitable for pharmacokinetic studies; less sensitive than MS. | mdpi.comresearchgate.netnih.govphenomenex.com |
| Gas-Liquid Chromatography | Megabore Column | Not Specified | Nitrogen-Phosphorus Detection | Linear from 0.2 to 200 µg/mL with an average coefficient of variation of 7%. | nih.gov |
| UPLC-MS | Not Specified | Water/Formic Acid and Acetonitrile/Formic Acid (Gradient) | Mass Spectrometry (MS) | Used to identify and characterize oxidation degradation products of fluconazole. | bibliotekanauki.plresearchgate.net |
Mechanistic Elucidation of N-Oxidation and Degradation
Understanding the pathways through which this compound is formed and subsequently degrades is critical for toxicology, drug metabolism, and environmental fate studies. Research indicates that this compound is a metabolite formed in the body and can also be a product of oxidative degradation under environmental conditions.
Detailed Research Findings:
Metabolic studies in humans have identified this compound as one of two primary metabolites excreted in urine, accounting for approximately 2% of a radiolabeled dose. nih.govdrugbank.com This suggests that N-oxidation is a minor but definite metabolic pathway for fluconazole, likely mediated by cytochrome P450 enzymes, although fluconazole itself is a known inhibitor of several CYP isoenzymes like CYP2C9, CYP3A4, and CYP2C19. drugbank.com
Forced degradation studies, which are essential for identifying potential impurities and understanding drug stability, have shown that fluconazole is susceptible to oxidation. bibliotekanauki.pl Treatment with strong oxidizing agents like potassium permanganate (B83412) in an acidic medium leads to the formation of several degradation products, including likely N-oxide species. bibliotekanauki.plresearchgate.net One study using UPLC/MS identified three oxidation products, demonstrating that the fluconazole molecule can be chemically altered under oxidative stress. bibliotekanauki.plresearchgate.net The electrochemical oxidation of fluconazole has also been studied, showing an irreversible oxidation process that is dependent on pH and the electrode material used. scielo.br
From an environmental perspective, the degradation of fluconazole is a significant concern due to its persistence. acs.orgnih.gov Studies on its environmental fate have shown that it is highly resistant to biodegradation. acs.org However, it can undergo indirect photodegradation in surface waters, a slow process with half-lives ranging from two weeks to a year. acs.orgnih.gov This degradation can lead to the formation of persistent transformation products like 1,2,4-triazole (B32235). acs.orgnih.gov Other studies have investigated the degradation of fluconazole using thermally activated persulfate, identifying the C3 atom in the benzene (B151609) ring as the most reactive site for oxidation. researchgate.net Kinetic studies on the oxidative degradation of fluconazole by permanganate ions in acidic environments have also been performed to understand its mechanistic features. nih.govacs.orgresearchgate.netacs.org
Role in Chemical Reference Standards and Quality Control Beyond Pharmaceutical Applications
The availability of pure, well-characterized chemical reference standards is fundamental to achieving accurate and reproducible analytical results. This compound serves as a critical reference material in various quality control applications.
Detailed Research Findings:
This compound is commercially available as a high-quality reference standard. aquigenbio.comcleanchemlab.comallmpus.com These standards are supplied with comprehensive characterization data, ensuring they meet regulatory guidelines. aquigenbio.comcleanchemlab.com The primary application of this reference standard is in the development and validation of analytical methods (AMV) for impurity profiling of fluconazole. cleanchemlab.com It is essential for quality control (QC) applications in the context of Abbreviated New Drug Applications (ANDA) and the commercial production of fluconazole, where the presence and quantity of impurities must be strictly controlled. aquigenbio.comcleanchemlab.com The purity of these standards is often determined by HPLC. allmpus.com
Beyond its direct use in pharmaceutical QC, the principles of using metabolite reference standards like this compound are being applied to other fields. For instance, in environmental science, the detection of pharmaceutical pollutants and their transformation products in water and soil requires certified reference materials for accurate quantification and risk assessment. oaepublish.com The presence of fluconazole and its degradation products in wastewater and surface water is a documented environmental issue, making reference standards crucial for monitoring efforts. acs.orgnih.govoaepublish.comresearchgate.net
Q & A
Q. What validated analytical methods are recommended for quantifying Fluconazole N-Oxide in biological matrices?
this compound can be quantified using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). A validated method employs transitions at m/z 366.1→224.1 for this compound, with a retention time of 1.22 minutes. The mobile phase (e.g., gradient of water/acetonitrile with formic acid) ensures separation, while intra-day and inter-day precision (<15%) and accuracy (±15%) are maintained. This method is compatible with plasma and tissue homogenates .
Q. How are this compound reference standards synthesized and characterized?
Stable isotopically labeled standards (e.g., [13C2,2H3]-Fluconazole N-Oxide) are synthesized via deuterium exchange or isotope-enriched precursors. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for isotopic purity. These standards are critical for pharmacokinetic studies and method validation .
Q. What USP protocols ensure the purity of Fluconazole and its derivatives like N-Oxide?
USP monographs specify chromatographic methods (e.g., Test 1 and Test 2) using HPLC with UV detection. For this compound, modifications to Test 2 (e.g., adjusting the mobile phase to methanol:acetic acid buffer) may resolve peaks for related compounds. Acceptance criteria include ≤0.2% impurity thresholds and retention time reproducibility (±2% RSD) .
Advanced Research Questions
Q. How can experimental designs optimize in vivo studies on this compound’s neurogenic effects?
Murine models (e.g., wild-type or gp120 transgenic mice) are dosed intraperitoneally with 20 mg/kg Fluconazole daily for 28 days. Proliferation markers (EdU) and differentiation (BrdU/NeuN dual labeling) are analyzed via immunohistochemistry. Statistical significance (e.g., P < 0.05 via two-tailed t-tests) requires power analysis for sample size determination. Contradictions in neurogenic outcomes (e.g., strain-specific responses) should be addressed by controlling variables like renal clearance and metabolic pathways .
Q. What molecular mechanisms link this compound to antifungal resistance in Candida spp.?
Transcriptomic studies (RNA-seq) comparing C. albicans exposed to this compound versus controls can identify upregulated genes (e.g., ERG11, CDR1). Statistical analysis (Kolmogorov-Smirnov test for normality, Wilcoxon test for non-parametric data) reveals resistance markers. Dose-response curves (CLSI M27 protocol) and synergy assays (checkerboard method) further validate resistance mechanisms .
Q. How do pharmacokinetic variabilities of this compound influence therapeutic drug monitoring (TDM)?
While Fluconazole’s pharmacokinetics are generally predictable, this compound’s clearance may vary in renal impairment or obesity. Population pharmacokinetic models (NONMEM) incorporating covariates (e.g., glomerular filtration rate, BMI) improve dose optimization. TDM is critical when adherence is uncertain, as this compound remains detectable in plasma for 7 days post-administration .
Q. What methodological challenges arise in quantifying this compound in complex matrices like nail lacquers?
Non-aqueous matrices (e.g., polymer-rich nail lacquers) require solvent extraction (e.g., acetonitrile) followed by derivatization for UV-spectrophotometric analysis. Validation per ICH Q2(R1) guidelines ensures specificity (no interference at 290–350 nm), linearity (R² > 0.995), and recovery (95–105%). Cross-validation with LC-MS/MS is recommended to resolve matrix effects .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in this compound’s bioactivity across studies?
Meta-analyses of in vitro and in vivo data (e.g., systematic reviews using PRISMA guidelines) can identify confounding factors like assay sensitivity (e.g., microdilution vs. Etest) or species-specific metabolism. Bayesian statistics may reconcile contradictory EC50 values by weighting studies based on methodological rigor .
Q. What statistical frameworks are optimal for analyzing gene expression data in this compound-treated models?
RNA-seq data should undergo normalization (e.g., DESeq2), followed by differential expression analysis (fold-change >2, adjusted P < 0.05). Pathway enrichment (GO, KEGG) and co-expression networks (WGCNA) contextualize findings. Contradictions in transcriptomic profiles require replication in orthogonal models (e.g., CRISPR knockouts) .
Methodological Best Practices
Q. How are fluorescence-based assays adapted for studying this compound’s interactions?
this compound’s benzoxazole derivatives (λex 290–350 nm, λem 350–475 nm) enable Förster resonance energy transfer (FRET) assays. Solvent polarity (e.g., DMSO vs. PBS) impacts quantum yields (Φ = 0.6–0.9), necessitating control experiments. Brightness (ε × Φ) > 10,000 M<sup>−1</sup>cm<sup>−1</sup> ensures sensitivity in binding studies with fungal CYP51 .
Q. What safety protocols are essential for handling this compound in laboratory settings?
GHS-compliant protocols mandate PPE (gloves, respirators), fume hoods for aerosol prevention, and spill containment (silica gel). Ecotoxicological risks (LC50 < 1 mg/L for aquatic organisms) require neutralization before disposal. Stability studies (40°C/75% RH) confirm storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
